1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a phenyl group, and a pyridinecarboxamide moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzyl chloride with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the pyridinecarboxamide moiety. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microchannel reactors has been reported to enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure . This method also minimizes the risk of side reactions and improves the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-16-7-4-8-17(21)15(16)12-23-11-13(9-10-18(23)24)19(25)22-14-5-2-1-3-6-14/h1-11H,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXANULKTCTRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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